molecular formula C17H18O3 B4967757 isopropyl (4-biphenylyloxy)acetate

isopropyl (4-biphenylyloxy)acetate

Cat. No.: B4967757
M. Wt: 270.32 g/mol
InChI Key: RFBJYIVAATWCJV-UHFFFAOYSA-N
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Description

Isopropyl (4-biphenylyloxy)acetate is a chemical compound of interest in organic synthesis and pharmaceutical research. It is structurally related to derivatives of biphenylyloxyacetic acid, a scaffold investigated for its potential biological activity . As an ester, it is typically characterized by properties such as a favorable evaporation rate and solvency power, which are valuable in formulation and synthetic chemistry . This makes it potentially useful as an intermediate in the development of more complex molecules or in applications requiring specific solvent characteristics. Researchers may explore its mechanism of action in various biochemical contexts, given that related compounds have been studied for their interaction with biological targets . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any form of personal use.

Properties

IUPAC Name

propan-2-yl 2-(4-phenylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-13(2)20-17(18)12-19-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBJYIVAATWCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound (ID) Core Structure Substituents Key Structural Features
Isopropyl 2-(5-Me-3-MeSO-1-benzofuran-2-yl)acetate Benzofuran 5-Me, 3-MeSO (sulfinyl) Planar benzofuran ring; π-π stacking (3.713 Å)
Isopropyl 2-(5-I-7-Me-3-MeSO-1-benzofuran-2-yl)acetate Benzofuran 5-I, 7-Me, 3-MeSO Iodo substituent enables I···O halogen bonding
Isopropyl 2-(5-Cl-3-MeSO-1-benzofuran-2-yl)acetate Benzofuran 5-Cl, 3-MeSO Chloro substituent enhances π-π interactions
Isopropyl 2-(4-Cl-6-Ph-thieno[2,3-d]pyrimidin-2-yl)acetate Thienopyrimidine 4-Cl, 6-Ph Discontinued; fused thieno-pyrimidine scaffold
Isopropyl 2-(4-(4-Cl-benzoyl)phenoxy)-2-Me-propanoate Phenoxy-biphenyl analog 4-Cl-benzoyl, 2-Me Complex biphenyl-like structure; high synthetic yield (97%)

Key Observations :

  • Halogen substituents (Cl, I) influence intermolecular interactions:
    • Iodo derivatives exhibit halogen bonding (I···O: 2.994 Å) .
    • Chloro analogs stabilize packing via aromatic π-π stacking (Cg⋯Cg: 4.057 Å) .
  • Sulfinyl groups (MeSO) enhance polarity and participate in C-H⋯O interactions .

Physical Properties and Solubility

Compound (ID) Molecular Weight (g/mol) Melting Point (K) Solubility Purity/Yield
294.35 403–404 Polar solvents 81% yield
422.28 N/R N/R N/R
331.80 422–423 N/R 83% yield
346.83 N/R Discontinued ≥95% purity
360.83 N/R Lab use only 92.4–97.0% yield

Key Observations :

  • Higher melting points in chloro-substituted benzofuran (422–423 K ) vs. methyl analogs (403–404 K ), suggesting stronger intermolecular forces.

Crystal Packing and Intermolecular Interactions

Compound (ID) Dominant Interactions Distance/Geometry
π-π stacking 3.713 Å (benzofuran rings)
I···O halogen bonding 2.994 Å; O···O sulfonyl (3.128 Å)
C-H⋯π interactions 2.78 Å (methyl H to benzene)
N/R (complex structure) N/R

Key Observations :

  • π-π interactions dominate in benzofuran derivatives .
  • Halogen bonding in iodo analogs creates dimeric structures .

Q & A

Q. Q1. What are the standard synthetic routes for isopropyl (4-biphenylyloxy)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves esterification of 4-biphenylyloxyacetic acid with isopropyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

  • Reagent selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to enhance ester bond formation.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.
    Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of alcohol to acid) to maximize yield .

Q. Q2. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify ester linkage (e.g., isopropyl methyl doublet at δ 1.25 ppm) and biphenyl aromatic protons (δ 7.2–7.6 ppm).
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peak (e.g., [M+^+] at m/z 294 for analogs) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and π-π interactions (e.g., biphenyl ring spacing of 3.7–4.1 Å) .

Q. Q3. What are common biological assays used to evaluate the bioactivity of biphenyl-based esters like this compound?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC50_{50} values against targets like cyclooxygenase (COX) or acetylcholinesterase using fluorogenic substrates.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM.
  • Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. Q4. How can computational methods enhance the design of derivatives with improved bioactivity?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., COX-2 or estrogen receptors). Focus on biphenyl-ester interactions with hydrophobic pockets.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide synthetic priorities.
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

Q. Q5. How should researchers resolve contradictions in reported biological activity data for biphenyl esters?

Methodological Answer:

  • Comparative structural analysis : Overlay crystallographic data (e.g., CCDC entries) to identify conformational differences affecting activity.
  • Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) and validate cell line authenticity via STR profiling.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies and identify outliers .

Q. Q6. What advanced techniques characterize the thermal stability and phase behavior of this compound?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Determine melting points (e.g., 403–404 K for analogs) and glass transition temperatures.
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles (e.g., onset at 250°C) under nitrogen atmosphere.
  • Powder XRD : Identify polymorphic forms and crystallinity indices .

Critical Considerations for Reproducibility

  • Stereochemical purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>98%) .
  • Batch variability : Characterize multiple synthesis batches via 1H^1H-NMR and DSC to ensure consistency .
  • Data reporting : Adhere to FAIR principles by depositing spectral data in public repositories (e.g., PubChem, CCDC) .

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